1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that features a pyridazine ring, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamate Esters: Compounds with similar carbamate functional groups.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16ClFN4O3 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-[2-(3-chloroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O3/c20-12-2-1-3-15(10-12)22-17(26)11-25-18(27)9-8-16(24-25)19(28)23-14-6-4-13(21)5-7-14/h1-7,10H,8-9,11H2,(H,22,26)(H,23,28) |
InChI Key |
HHYVETDUZKHVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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